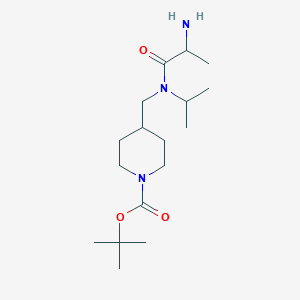

(S)-tert-Butyl 4-((2-amino-N-isopropylpropanamido)methyl)piperidine-1-carboxylate

Description

“(S)-tert-Butyl 4-((2-amino-N-isopropylpropanamido)methyl)piperidine-1-carboxylate” is a chiral, tert-butyl-protected piperidine derivative with a branched amide substituent. Its molecular structure includes a stereogenic center at the (S)-configured carbon, a tert-butyl carbamate (Boc) group for amine protection, and a secondary amide linkage to an isopropylamino-propanamide moiety. The Boc group enhances solubility and stability during synthetic workflows, while the amino-propanamide side chain may contribute to binding interactions with biological targets .

Properties

Molecular Formula |

C17H33N3O3 |

|---|---|

Molecular Weight |

327.5 g/mol |

IUPAC Name |

tert-butyl 4-[[2-aminopropanoyl(propan-2-yl)amino]methyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C17H33N3O3/c1-12(2)20(15(21)13(3)18)11-14-7-9-19(10-8-14)16(22)23-17(4,5)6/h12-14H,7-11,18H2,1-6H3 |

InChI Key |

WHALPMFIBHTIBC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(CC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 4-((2-amino-N-isopropylpropanamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the piperidine ring, followed by the introduction of the tert-butyl group and the amino-N-isopropylpropanamido moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 4-((2-amino-N-isopropylpropanamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, modifying the compound’s properties.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

(S)-tert-Butyl 4-((2-amino-N-isopropylpropanamido)methyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Biology: The compound’s structural features make it a useful tool for studying biological processes and interactions at the molecular level.

Medicine: Its potential pharmacological properties are of interest for drug discovery and development, particularly in the design of new therapeutic agents.

Industry: The compound’s unique chemical properties can be leveraged in various industrial applications, such as the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 4-((2-amino-N-isopropylpropanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and processes, leading to various physiological effects. The exact molecular targets and pathways involved depend on the compound’s specific structure and functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related molecules, focusing on synthetic routes, reactivity, and applications.

Structural Analogues

Analytical Data

Functional Group Impact

- Boc Group : Provides steric protection and modulates lipophilicity. Unlike acetylated analogues (e.g., tert-butyl (1-acetylpiperidin-4-yl)carbamate), the Boc group is cleavable under mild acidic conditions, enabling downstream functionalization .

- Amino-Propanamide Side Chain: Introduces hydrogen-bonding capacity, distinguishing it from simpler carbamates. This moiety may enhance target affinity but could reduce metabolic stability compared to acetylated derivatives.

Biological Activity

(S)-tert-Butyl 4-((2-amino-N-isopropylpropanamido)methyl)piperidine-1-carboxylate is a compound that has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (S)-tert-Butyl 4-((2-amino-N-isopropylpropanamido)methyl)piperidine-1-carboxylate is C17H33N3O3, with a molecular weight of 311.42 g/mol. The compound features a piperidine ring, which is known for its role in various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Some derivatives of piperidine have shown effectiveness against bacterial strains.

- Anticancer Properties : Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation.

- Neuroprotective Effects : Certain piperidine derivatives have been noted for their neuroprotective properties in models of neurodegenerative diseases.

The biological activity of (S)-tert-Butyl 4-((2-amino-N-isopropylpropanamido)methyl)piperidine-1-carboxylate can be attributed to several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Cellular Uptake : Its structure allows for efficient cellular uptake, enhancing its bioavailability and efficacy.

Synthesis

The synthesis of (S)-tert-Butyl 4-((2-amino-N-isopropylpropanamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. Key steps include the protection of functional groups and the use of coupling reactions to form the final product.

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Protection | Boc anhydride | 85 |

| 2 | Coupling | Isopropylamine | 90 |

| 3 | Deprotection | Acidic conditions | 95 |

Case Studies

Several studies have explored the biological activity of similar compounds:

- Antimicrobial Study : A derivative of the piperidine class was tested against E. coli and Staphylococcus aureus, showing significant inhibition at low concentrations.

- Cancer Research : In vitro studies demonstrated that related compounds inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.

- Neuroprotection : Research indicated that piperidine derivatives could protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.